molecular formula C6H5FN2O2 B14085969 3-Amino-6-fluoropicolinic acid

3-Amino-6-fluoropicolinic acid

Cat. No.: B14085969
M. Wt: 156.11 g/mol
InChI Key: ZMFFHJJWMWBPCP-UHFFFAOYSA-N
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Description

3-Amino-6-fluoropicolinic acid is an organic compound with the molecular formula C6H5FN2O2 It is a derivative of picolinic acid, where the amino group is positioned at the third carbon and the fluorine atom at the sixth carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-fluoropicolinic acid typically involves multi-step organic reactions. One common method includes the fluorination of picolinic acid derivatives followed by amination. For instance, starting with 6-fluoropicolinic acid, the amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-fluoropicolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-6-fluoropicolinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-amino-6-fluoropicolinic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s ability to interact with biological molecules, increasing its efficacy in various applications.

Comparison with Similar Compounds

  • 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid
  • 6-Fluoropicolinic acid
  • 3-Amino-5-fluoropicolinic acid

Comparison: Compared to its analogs, 3-amino-6-fluoropicolinic acid is unique due to the specific positioning of the amino and fluorine groups, which significantly influences its chemical reactivity and biological activity. This unique structure allows for specific interactions in biochemical applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

3-amino-6-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C6H5FN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11)

InChI Key

ZMFFHJJWMWBPCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)O)F

Origin of Product

United States

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